Cas no 918412-11-0 (1,4,8-Triazacycloundecane, 1-methyl-4,8-bis[(4-methylphenyl)sulfonyl]-)

1,4,8-Triazacycloundecane, 1-methyl-4,8-bis[(4-methylphenyl)sulfonyl]- structure
918412-11-0 structure
Product name:1,4,8-Triazacycloundecane, 1-methyl-4,8-bis[(4-methylphenyl)sulfonyl]-
CAS No:918412-11-0
MF:C23H33N3O4S2
MW:479.655823469162
CID:776619
PubChem ID:71427310

1,4,8-Triazacycloundecane, 1-methyl-4,8-bis[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4,8-Triazacycloundecane, 1-methyl-4,8-bis[(4-methylphenyl)sulfonyl]-
    • 1-methyl-4,8-bis-(4-methylphenyl)sulfonyl-1,4,8-triazacycloundecane
    • DTXSID10846052
    • 918412-11-0
    • 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane
    • Inchi: InChI=1S/C23H33N3O4S2/c1-20-6-10-22(11-7-20)31(27,28)25-15-4-14-24(3)18-19-26(17-5-16-25)32(29,30)23-12-8-21(2)9-13-23/h6-13H,4-5,14-19H2,1-3H3
    • InChI Key: PLXOKOSPJVQNBS-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C)C

Computed Properties

  • Exact Mass: 479.19124889g/mol
  • Monoisotopic Mass: 479.19124889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 94.8Ų

1,4,8-Triazacycloundecane, 1-methyl-4,8-bis[(4-methylphenyl)sulfonyl]- Related Literature

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